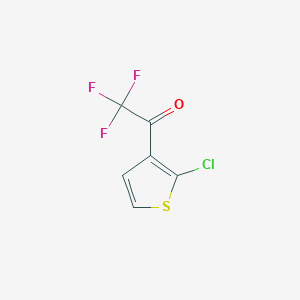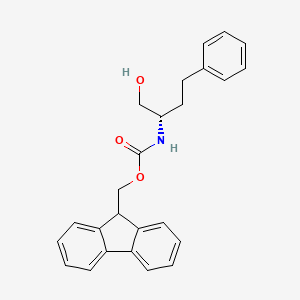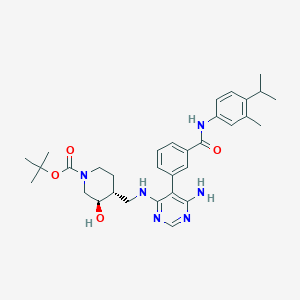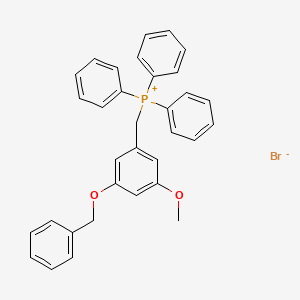
4,4'-Bis(pyridin-4-ylethynyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl is an organic compound that features two pyridine rings connected by ethynyl groups to a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative of pyridine and a halogenated biphenyl compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis. The choice of reagents and optimization of reaction conditions are crucial for achieving high yields and purity in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane derivatives.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce ethylene or ethane derivatives.
Aplicaciones Científicas De Investigación
4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s ability to form coordination complexes makes it useful in studying metal-ligand interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl involves its ability to form coordination complexes with metal ions. The pyridine rings act as ligands, binding to metal centers and forming stable complexes. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(pyridin-4-ylethynyl)benzene: Similar structure but with a benzene core instead of biphenyl.
2,2’-Bipyridine: A simpler compound with two pyridine rings directly connected.
4,4’-Bipyridine: Another related compound with two pyridine rings connected by a single bond.
Uniqueness
4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and electronic properties compared to similar compounds.
Propiedades
Fórmula molecular |
C26H16N2 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
4-[2-[4-[4-(2-pyridin-4-ylethynyl)phenyl]phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C26H16N2/c1(3-23-13-17-27-18-14-23)21-5-9-25(10-6-21)26-11-7-22(8-12-26)2-4-24-15-19-28-20-16-24/h5-20H |
Clave InChI |
LYDZWJOTJXUVRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=CC=NC=C2)C3=CC=C(C=C3)C#CC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B15221950.png)

![8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one](/img/structure/B15221974.png)
![(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol](/img/structure/B15221978.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)









